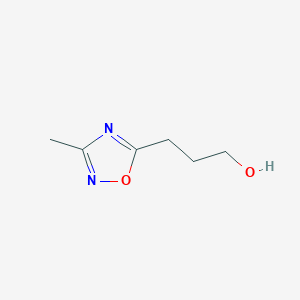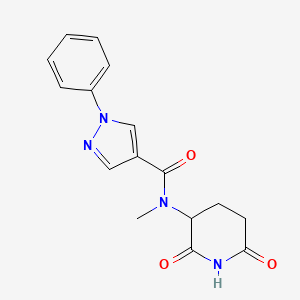![molecular formula C12H15BrO2S B13561291 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane is a chemical compound with the molecular formula C10H11BrO2S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfanyl group attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane typically involves the reaction of 5-bromo-2-methoxyphenol with a suitable sulfanylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(5-Chloro-2-methoxyphenyl)sulfanyl]oxane: Similar structure but with a chlorine atom instead of bromine.
4-[(5-Fluoro-2-methoxyphenyl)sulfanyl]oxane: Similar structure but with a fluorine atom instead of bromine.
4-[(5-Iodo-2-methoxyphenyl)sulfanyl]oxane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane is unique due to the presence of the bromine atom, which can impart distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H15BrO2S |
|---|---|
Molekulargewicht |
303.22 g/mol |
IUPAC-Name |
4-(5-bromo-2-methoxyphenyl)sulfanyloxane |
InChI |
InChI=1S/C12H15BrO2S/c1-14-11-3-2-9(13)8-12(11)16-10-4-6-15-7-5-10/h2-3,8,10H,4-7H2,1H3 |
InChI-Schlüssel |
JCPLROQIINAXRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)SC2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


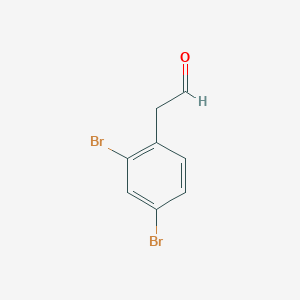
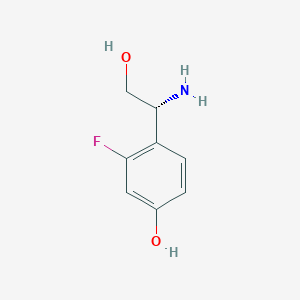
![2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid](/img/structure/B13561224.png)
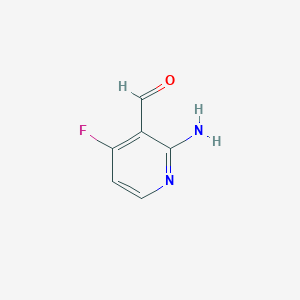
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
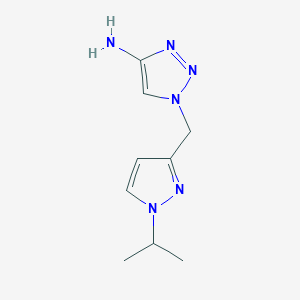
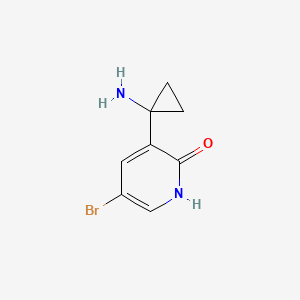
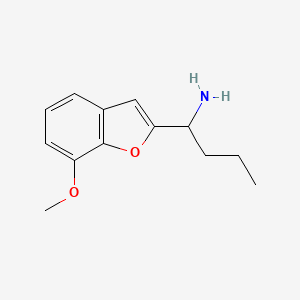
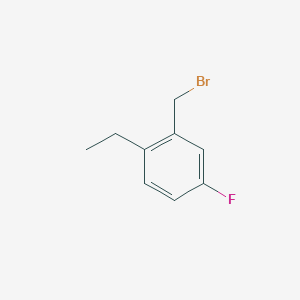
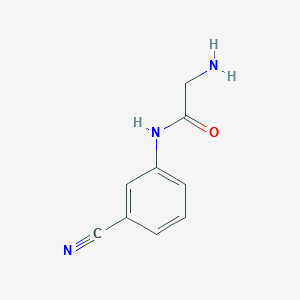
![Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4'-Fluorobiphenyl-2-Carboxylate](/img/structure/B13561275.png)
